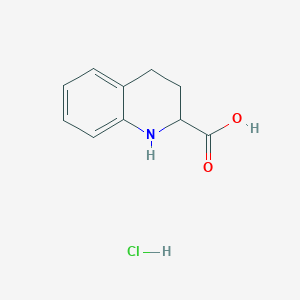

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Beschreibung

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFTXGXKUNDYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75493-93-5 |

Source

|

| Record name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its fundamental properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure makes it an attractive building block for creating conformationally constrained analogues of bioactive molecules.[3] Derivatives of tetrahydroquinoline have shown a broad spectrum of pharmacological activities, including antiarrhythmic, antimalarial, and antiviral properties.[1] The introduction of a carboxylic acid group at the 2-position, as in 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, introduces a key functional handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form of this compound enhances its solubility and stability, making it particularly suitable for research and development purposes.[4]

Physicochemical Properties

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a solid at room temperature. While specific, experimentally determined properties for this exact salt are not widely published, we can infer some characteristics from data on the parent compound, 1,2,3,4-Tetrahydroquinoline, and related structures.

| Property | Value (for 1,2,3,4-Tetrahydroquinoline) | Reference |

| Molecular Formula | C₁₀H₁₁NO₂·HCl | |

| Molecular Weight | 213.66 g/mol | |

| CAS Number | 46185-24-4 (for the free acid) | [5] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 9-14 °C | [6] |

| Boiling Point | 113-117 °C at 10 mmHg | [6] |

| Density | 1.061 g/mL at 25 °C | [6] |

| Solubility | The hydrochloride salt is expected to have enhanced solubility in water and polar organic solvents compared to the free acid.[4] |

Synthesis and Purification

The synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid typically involves the reduction of the corresponding quinoline precursor. A common and effective method is the catalytic hydrogenation of quinoline-2-carboxylic acid.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route from quinoline-2-carboxylic acid.

Caption: Proposed synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method based on general procedures for the reduction of quinolines.[1]

Materials:

-

Quinoline-2-carboxylic acid

-

10% Palladium on Carbon (Pd/C)

-

Ethanol, anhydrous

-

Hydrogen gas (H₂)

-

Hydrochloric acid solution in diethyl ether (e.g., 1 M)

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxylic acid in anhydrous ethanol under an inert atmosphere (Argon or Nitrogen).

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst can be around 5-10 mol% relative to the starting material.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification: Recrystallization

For obtaining a high-purity product, recrystallization is a crucial step.

Protocol:

-

Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether, methanol/diethyl ether).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons on the saturated heterocyclic ring and the carboxylic acid proton. The integration and splitting patterns of these signals would confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group.

-

A C=O stretch from the carbonyl group of the carboxylic acid.

-

N-H stretching and bending vibrations from the secondary amine.

-

C-H stretching and bending vibrations for both aromatic and aliphatic C-H bonds.

-

C=C stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free acid would show a molecular ion peak corresponding to its molecular weight (177.19 g/mol ).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable starting point for method development.

Applications in Drug Discovery and Development

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility stems from:

-

A Versatile Scaffold: The tetrahydroquinoline nucleus is a key component in many biologically active compounds.[1]

-

Functional Group for Derivatization: The carboxylic acid and the secondary amine provide two reactive sites for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

-

Potential for Neurological and Anti-inflammatory Agents: The parent compound and its derivatives have been investigated for their potential in treating neurological disorders and as anti-inflammatory agents.[3][4]

The following diagram illustrates the central role of this compound as a building block.

Caption: The role of the title compound as a core building block in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride. While specific toxicity data for this compound is not available, related compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a valuable and versatile compound for chemical synthesis and drug discovery. Its unique structural features and the enhanced solubility of its hydrochloride salt make it an important building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride. Retrieved February 4, 2026, from [Link]

- Kubáň, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(6), 1063-1077.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved February 4, 2026, from [Link]

- Zhuravleva, Y. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609-612.

- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649-2689.

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved February 4, 2026, from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,2,3,4-Tetrahydroquinoline 98 635-46-1 [sigmaaldrich.com]

- 7. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the tetrahydroquinoline scaffold stands as a cornerstone of medicinal chemistry. Its rigid, bicyclic structure offers a three-dimensional framework that is amenable to a myriad of chemical modifications, making it a privileged core in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of a specific, yet intriguing, member of this family: 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride.

While this molecule is commercially available, detailed synthetic protocols and comprehensive spectral and pharmacological data are not extensively documented in readily accessible literature. This guide, therefore, adopts a holistic and deductive approach. We will construct a detailed portrait of this compound by examining its fundamental chemical principles, drawing parallels with closely related analogues, and contextualizing its potential within the broader family of tetrahydroquinoline derivatives. Our objective is to provide not just a repository of information, but a framework for scientific reasoning and experimental design.

The Chemical Identity and Structural Significance

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a quinoline core in which the pyridine ring has been fully saturated. A carboxylic acid group is substituted at the 2-position of this saturated ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many research and preclinical applications.

Key Identifiers:

| Attribute | Value |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 75433-76-0 (for the D-enantiomer hydrochloride) |

The core structure of 1,2,3,4-tetrahydroquinoline is a key pharmacophore, present in a range of bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety at the 2-position introduces a chiral center and provides a versatile handle for further chemical elaboration, such as amide bond formation, to create diverse libraries of compounds for biological screening.

Physicochemical and Spectroscopic Profile

While specific, experimentally-derived spectroscopic data for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is not widely published, we can predict its characteristic spectral features based on the known spectra of its parent compound, 1,2,3,4-tetrahydroquinoline, and the general principles of spectroscopic analysis for carboxylic acids.

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the downfield region (δ 6.5-7.5 ppm). The protons on the saturated heterocyclic ring will appear more upfield. The proton at the chiral center (C2), being adjacent to both the nitrogen and the carboxylic acid, would likely appear as a multiplet. The N-H proton may appear as a broad singlet, and its chemical shift would be concentration and solvent dependent. In the hydrochloride salt, the N-H proton would be expected to be further downfield.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbons of the saturated ring appearing at higher field. The carbonyl carbon of the carboxylic acid would be a key diagnostic signal, typically appearing in the range of δ 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected around 1700-1730 cm⁻¹. Additionally, N-H stretching and bending vibrations, as well as C-H and C=C stretching from the aromatic ring, will be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₁NO₂) at m/z = 177.1. Common fragmentation patterns for quinoline derivatives often involve the loss of fragments from the saturated ring.

Synthesis Strategies: A Representative Approach

A general strategy for the synthesis of tetrahydroquinoline carboxylic acids involves the catalytic hydrogenation of the corresponding quinoline carboxylic acid. This process selectively reduces the pyridine ring while leaving the benzene ring intact.

Below is a conceptual workflow for the synthesis of a tetrahydroquinoline carboxylic acid, based on published methods for related structures.[1]

Sources

The Genesis of a Privileged Scaffold: A Technical History of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid stands out as a conformationally constrained cyclic amino acid that has garnered significant interest as a versatile building block in drug discovery. This technical guide delves into the historical origins and discovery of this important molecule, tracing its conceptual lineage from the early days of quinoline chemistry to the development of sophisticated stereoselective syntheses. We will explore the foundational chemical principles that enabled its creation, examine the evolution of its synthetic protocols, and discuss its modern applications, providing a comprehensive resource for professionals in the field.

Introduction: The Quinoline Heritage

The story of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is intrinsically linked to the broader history of quinoline chemistry. Quinoline alkaloids, such as quinine, have been recognized for their potent medicinal properties for centuries.[1] The isolation of quinine from cinchona bark in 1820 sparked intense interest in the underlying quinoline scaffold, leading to a flurry of research in the 19th century to understand and synthesize this heterocyclic system.[1][2]

The development of seminal name reactions, such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses, provided chemists with the tools to construct a variety of substituted quinolines.[3][4] These early methods, while often harsh and low-yielding by modern standards, laid the essential groundwork for the eventual synthesis of more complex derivatives, including those with carboxylic acid functionalities.

The Conceptual Pathway to Discovery: A Historical Synthesis Perspective

While a single, definitive "discovery" paper for racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is not readily apparent in the early literature, its synthesis can be logically reconstructed from the established chemistry of the late 19th and early 20th centuries. The most plausible historical route involves a two-step process: the synthesis of quinoline-2-carboxylic acid (also known as quinaldinic acid) followed by the reduction of the quinoline core.

Step 1: The Doebner Reaction and the Formation of Quinaldinic Acid

The Doebner reaction, first described by Oscar Doebner in 1887, provided a direct method for the synthesis of substituted quinoline-4-carboxylic acids.[5] A variation of this reaction, often simply referred to as the Doebner synthesis, allows for the preparation of quinoline-2-carboxylic acids. This reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid. For the synthesis of the parent quinoline-2-carboxylic acid, the reaction would proceed via the condensation of aniline, acrolein (generated in situ from glycerol), and pyruvic acid.

The causality behind this choice of reactants lies in their ability to undergo a cascade of reactions, including Michael addition, cyclization, and subsequent oxidation, to furnish the aromatic quinoline ring with a carboxylic acid group at the 2-position.

Figure 1: Conceptual workflow of the Doebner synthesis for quinoline-2-carboxylic acid.

Step 2: Reduction of the Quinoline Core

With quinoline-2-carboxylic acid in hand, the subsequent challenge was the selective reduction of the pyridine ring to yield the tetrahydroquinoline derivative. Early 20th-century chemists had several methods at their disposal for this transformation.

Table 1: Comparison of Early Reduction Methods for Quinolines

| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas with Pt or Pd catalyst | Acidic or alcoholic solvent, ambient or elevated pressure | High yields, clean reaction | Required specialized equipment for handling hydrogen gas |

| Dissolving Metal Reduction | Sodium amalgam (Na/Hg) or tin (Sn) in acid | Aqueous or alcoholic solutions | Did not require high-pressure apparatus | Often required large excess of metal, potential for side reactions, generation of metallic waste |

The choice between these methods would have been dictated by the available laboratory equipment and the desired scale of the reaction. Catalytic hydrogenation, while efficient, required apparatus for handling flammable hydrogen gas under pressure.[6] In contrast, dissolving metal reductions, such as with sodium amalgam or tin in hydrochloric acid, were more accessible in a standard laboratory setting.[7][8][9][10] The reduction preferentially occurs on the more electron-deficient pyridine ring of the quinoline system, leaving the benzene ring intact.

Figure 2: Early synthetic pathways to the target molecule.

This two-step sequence represents the most probable route by which racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was first synthesized, likely in the early to mid-20th century, as a logical extension of established synthetic methodologies.

The Advent of Stereochemistry: The Work of Paradisi and Romeo (1977)

A pivotal moment in the history of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was the work of Paradisi and Romeo, published in 1977.[6] Their research did not report the initial synthesis but instead focused on a more nuanced and ultimately more critical aspect for modern drug development: the resolution of the racemic mixture and the determination of the absolute stereochemistry of the enantiomers.

This work signifies a crucial shift in the scientific landscape, moving beyond simple synthesis to an understanding of the three-dimensional nature of molecules and its implications for biological activity.

Experimental Protocol: Enzymatic Resolution

Paradisi and Romeo employed an elegant enzymatic resolution to separate the enantiomers. This protocol is a self-validating system, as the stereospecificity of the enzyme ensures the selective transformation of only one enantiomer.

Step-by-Step Methodology:

-

Substrate Preparation: Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was prepared and dissolved in a buffered aqueous solution.

-

Enzymatic Reaction: D-amino-acid oxidase, an enzyme that specifically oxidizes D-amino acids, was introduced to the solution. The reaction was allowed to proceed under controlled temperature and pH.

-

Selective Oxidation: The (R)-enantiomer of the racemic mixture was selectively oxidized by the enzyme, leaving the (S)-enantiomer untouched.

-

Isolation of the (S)-Enantiomer: The unreacted (S)-enantiomer, now enantiomerically enriched, was isolated from the reaction mixture.

-

Chemical Correlation for the (R)-Enantiomer: The (+)-enantiomer (later determined to be R) was obtained through a separate chemical synthesis and hydrolysis of a dipeptide, and its configuration was correlated through a series of chemical transformations to a compound of known stereochemistry.[6]

This work was foundational, as it not only provided access to the pure enantiomers but also definitively established their (S) and (R) configurations, a critical piece of information for any subsequent structure-activity relationship (SAR) studies in medicinal chemistry.

Modern Synthetic Strategies: The Pursuit of Asymmetry

The evolution of organic synthesis since the 1970s has provided a host of new and more efficient methods for preparing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives, with a strong emphasis on asymmetric synthesis to directly obtain enantiomerically pure compounds.

Modern approaches often focus on the asymmetric hydrogenation or transfer hydrogenation of the corresponding quinoline-2-carboxylic acid.[2] These methods utilize chiral catalysts to control the stereochemical outcome of the reduction, obviating the need for classical resolution.

Figure 3: Logic of modern asymmetric synthesis.

These advanced catalytic systems offer significant advantages over classical methods, including high enantioselectivity, operational simplicity, and the ability to generate either enantiomer by selecting the appropriate chiral ligand.

Significance and Applications in Drug Development

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is considered a "privileged scaffold" in medicinal chemistry. Its rigidified structure makes it an excellent constrained analog of phenylalanine or other aromatic amino acids. By incorporating this motif into peptides or small molecules, researchers can lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

The tetrahydroquinoline scaffold is found in a wide range of biologically active compounds, including antihypertensives, antiarrhythmics, and agents targeting the central nervous system. The carboxylic acid handle at the 2-position provides a convenient point for chemical modification, allowing for its incorporation into larger molecules through amide bond formation or other coupling reactions. This versatility ensures its continued relevance as a key building block for the synthesis of novel therapeutic agents.

Conclusion

The history of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a microcosm of the evolution of organic synthesis. From its conceptual origins in the classical quinoline syntheses of the 19th century to the sophisticated asymmetric catalytic methods of today, the journey to understand and prepare this molecule reflects the increasing demand for precision and control in chemical synthesis. The foundational work on its synthesis and stereochemical assignment has paved the way for its use as a valuable tool in the hands of medicinal chemists, enabling the design and creation of new generations of drugs with improved efficacy and safety profiles.

References

-

Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar. [Link]

-

Paradisi, M. P., & Romeo, A. (1977). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 596-600. [Link]

-

Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2025). ResearchGate. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

List of organic reactions. Wikipedia. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Name Reactions in Organic Synthesis. DOKUMEN.PUB. [Link]

- AU603549B2 - Quinoline derivatives.

-

Intermediates for Organic Synthesis 9789389795516. DOKUMEN.PUB. [Link]

-

c4 c5 c6: Topics by Science.gov. Science.gov. [Link]

Sources

- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. List of organic reactions - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Draw the products of the following: (i) Reduction of quinoline with di.. [askfilo.com]

- 7. dokumen.pub [dokumen.pub]

- 8. AU603549B2 - Quinoline derivatives - Google Patents [patents.google.com]

- 9. dokumen.pub [dokumen.pub]

- 10. c4 c5 c6: Topics by Science.gov [science.gov]

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride IUPAC name and synonyms

This technical guide provides a comprehensive analysis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride , a critical scaffold in medicinal chemistry known for its role as a rigidified amino acid bioisostere and a pharmacophore in NMDA receptor modulation.

Executive Summary

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (often abbreviated as 1,2,3,4-THQC or Tetrahydroquinaldic acid ) is a cyclic, non-proteinogenic amino acid. Structurally, it consists of a secondary amine within a bicyclic tetrahydroquinoline framework, bearing a carboxylic acid at the C2 position.

Unlike its isoquinoline isomer (Tic), which is widely recognized as a phenylalanine surrogate in peptide chemistry, the quinoline isomer is distinct for its specific utility in designing NMDA receptor antagonists (targeting the glycine co-agonist site) and as a conformationally constrained scaffold for peptidomimetics. The hydrochloride salt form is preferred for its enhanced solubility and stability in aqueous media.

Chemical Identity & Nomenclature

The precise identification of this compound is critical to avoid confusion with the isoquinoline analog (Tic).

| Parameter | Details |

| IUPAC Name | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride |

| Common Synonyms | 1,2,3,4-Tetrahydroquinaldic acid HCl; 1,2,3,4-THQC; DHQ-2-COOH (ambiguous) |

| CAS Number (HCl) | 75493-93-5 |

| CAS Number (Free Acid) | 46185-24-4 |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 213.66 g/mol (salt); 177.20 g/mol (free base) |

| Chiral Center | C2 (Exists as (R)- and (S)- enantiomers; often synthesized as racemate) |

| SMILES | Cl.OC(=O)C1CCc2ccccc2N1 |

Chemical Synthesis & Methodology

Core Synthetic Route: Catalytic Hydrogenation

The most robust industrial and laboratory method for synthesizing the core scaffold involves the catalytic hydrogenation of Quinaldic Acid (Quinoline-2-carboxylic acid). This process reduces the heteroaromatic pyridine ring while leaving the benzene ring intact.

Experimental Protocol (Self-Validating)

-

Precursor: Quinaldic Acid (CAS: 93-10-7).

-

Catalyst: Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C).

-

Solvent: Methanol or Acetic Acid (to facilitate protonation).

-

Conditions: 30–50 psi H₂, Room Temperature, 3–6 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of Quinaldic Acid in 50 mL of Methanol. Add 1.0 equivalent of concentrated HCl if targeting the hydrochloride salt directly, or use glacial acetic acid as the solvent.

-

Catalyst Addition: Carefully add 5 mol% PtO₂ (Adams' catalyst) under an inert nitrogen atmosphere. Caution: Dry catalysts can ignite methanol vapors.

-

Hydrogenation: Purge the vessel with H₂ gas. Maintain pressure at 40 psi. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The starting material (UV active, aromatic) will disappear, replaced by the non-aromatic amine product.

-

Work-up: Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure.

-

Salt Formation: If the free acid was generated, redissolve in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates as a white crystalline solid. Recrystallize from Ethanol/Ether.

Synthetic Pathway Diagram

The following diagram illustrates the reduction pathway and the critical stereochemical checkpoint at C2.

Caption: Catalytic hydrogenation of Quinaldic Acid yields the tetrahydro- derivative.[6][7] The pyridine ring is selectively reduced.

Pharmacological Applications & Mechanism

NMDA Receptor Antagonism (Glycine Site)

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid serves as a "privileged scaffold" for developing antagonists of the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: It mimics the structure of Glycine and Kynurenic acid (an endogenous antagonist).

-

Binding: The carboxylic acid moiety interacts with the critical arginine residues (e.g., Arg523) in the glycine-binding pocket (GluN1 subunit), while the secondary amine and the benzene ring provide hydrophobic and pi-stacking interactions.

-

Key Derivative: L-689,560 is a potent derivative (4-trans-substituted) that utilizes this core scaffold to achieve nanomolar affinity for the glycine site, preventing channel opening and excitotoxicity.

Peptidomimetics (Conformational Constraint)

In peptide drug design, this scaffold is used to restrict the conformational freedom of the peptide backbone.

-

Bioisostere: It acts as a cyclic analog of Phenylalanine .

-

Effect: Incorporation into a peptide sequence locks the

(phi) dihedral angle, forcing the peptide into specific secondary structures (e.g.,

Pharmacophore Interaction Diagram

Caption: Pharmacophore mapping of 1,2,3,4-THQC binding to the NMDA receptor glycine site via ionic and hydrophobic interactions.

Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following analytical signatures are expected:

-

¹H NMR (D₂O/DMSO-d₆):

-

Aromatic Region: Multiplet at

6.5–7.2 ppm (4H, benzene ring). -

Methine (C2-H): Doublet of doublets at

4.0–4.5 ppm (proximal to N and COOH). -

Methylene (C3/C4): Multiplets at

1.9–2.9 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 178.1 (corresponding to the free base C₁₀H₁₁NO₂).

-

-

Solubility: Soluble in water, methanol, and DMSO; insoluble in non-polar solvents (hexane, ether).

References

-

Santa Cruz Biotechnology. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (CAS 75493-93-5).[3] Retrieved from

-

PubChem. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.[4] National Library of Medicine. Retrieved from

-

Chemical Book. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Properties and Synthesis. Retrieved from

-

Leeson, P. D., et al. (1992). Kynurenic acid analogues.[5] Structure-activity relationships for antagonism at the glycine site of the NMDA receptor.[8][9][10] Journal of Medicinal Chemistry. (Contextual citation for NMDA mechanism).

-

Tsantrizos, Y. S., et al. Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylate Esters. Thieme Connect. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. angenechemical.com [angenechemical.com]

- 3. scbt.com [scbt.com]

- 4. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 8. rcsb.org [rcsb.org]

- 9. EMDB-21677: GluN1b-GluN2B NMDA receptor in complex with SDZ 220-040 and L689,... - Yorodumi [pdbj.org]

- 10. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride: A Glycine Site NMDA Receptor Antagonist

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and its derivatives, structurally related to the endogenous NMDA receptor antagonist kynurenic acid, have emerged as a promising class of compounds that modulate NMDA receptor function.[2] This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride, focusing on its role as a competitive antagonist at the glycine co-agonist site of the NMDA receptor.

The NMDA Receptor: A Complex Molecular Machine

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] For the channel to open and allow the influx of Ca2+, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites.[4] The glycine binding site on the GluN1 subunit represents a critical regulatory node for NMDA receptor activation. Antagonists that target this site can effectively dampen receptor activity without completely blocking it, offering a potentially more nuanced and therapeutically favorable approach compared to glutamate site antagonists or channel blockers.

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: A Kynurenic Acid Analog Targeting the Glycine Site

Derivatives of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid have been synthesized and evaluated for their antagonist activity at the glycine site of the NMDA receptor.[2] These compounds are derived from kynurenic acid, a tryptophan metabolite known to be an endogenous antagonist of excitatory amino acid receptors.[5] The core mechanism of action for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is its competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2][5] By competing with glycine and D-serine, it reduces the frequency of channel opening in the presence of glutamate, thereby attenuating NMDA receptor-mediated currents.

The affinity of 2-carboxytetrahydroquinoline derivatives for the glycine site is influenced by their stereochemistry and the presence of specific functional groups.[2] Structure-activity relationship studies have revealed that the conformational arrangement of the molecule plays a crucial role in its binding affinity.[2]

Investigational Assays for Elucidating the Mechanism of Action

The characterization of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride as a glycine site NMDA receptor antagonist relies on a suite of well-established in vitro assays. These assays provide quantitative data on binding affinity and functional antagonism, offering a clear picture of the compound's interaction with its molecular target.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[6] To assess the interaction of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid with the NMDA receptor glycine site, a competitive binding assay using a radiolabeled ligand, such as [3H]glycine or other specific glycine site antagonists, is employed.[5][7]

Table 1: Representative Binding Affinity Data for Glycine Site NMDA Receptor Antagonists

| Compound | IC50 (µM) | Ki (µM) |

| 7-chloro-kynurenic acid | 0.58 | 0.39 |

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid derivative (example) | Value | Value |

| Glycine | - | 1.2 |

Note: Specific Ki values for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride were not available in the searched literature. The table structure is provided for illustrative purposes based on related compounds.

-

Membrane Preparation:

-

Dissect rat cerebral cortices and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.[9]

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the washed membranes in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of [3H]glycine, and varying concentrations of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride.

-

Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[10]

-

Wash the filters with ice-cold buffer to remove unbound [3H]glycine.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific [3H]glycine binding against the concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [3H]glycine binding.

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiological Assays

Whole-cell voltage-clamp electrophysiology on cultured neurons or oocytes expressing recombinant NMDA receptors provides a functional measure of a compound's antagonist activity.[11] This technique directly assesses the inhibition of NMDA receptor-mediated ion currents.

-

Cell Preparation:

-

Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells, which do not endogenously express NMDA receptors.[12][13]

-

Transfect the cells with expression vectors containing the cDNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[12]

-

Select and maintain a stable cell line expressing functional NMDA receptors.

-

-

Electrophysiological Recording:

-

Using a micropipette, establish a whole-cell patch-clamp configuration on a single transfected cell.[14]

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with an external solution containing a fixed concentration of glutamate and glycine to evoke an inward NMDA receptor-mediated current.[15]

-

Apply varying concentrations of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride to the external solution and record the resulting inhibition of the NMDA current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA current in the absence and presence of the test compound.

-

Plot the percentage of current inhibition against the compound concentration to construct a dose-response curve.

-

Determine the IC50 value for the functional antagonism of the NMDA receptor.

-

Conclusion

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. This mechanism of action, elucidated through radioligand binding and electrophysiological assays, positions this compound and its derivatives as valuable tools for studying NMDA receptor pharmacology and as potential leads for the development of novel therapeutics for neurological disorders characterized by NMDA receptor hyperactivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other modulators of the NMDA receptor.

References

-

Carling, R. W., Leeson, P. D., Moseley, A. M., Baker, R., Foster, A. C., Grimwood, S., Kemp, J. A., & Marshall, G. R. (1992). 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry, 35(11), 1942–1953. [Link]

-

Ornelas, L., et al. (2016). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site. Bioorganic & Medicinal Chemistry, 24(15), 3372-3383. [Link]

-

Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(7), 1456–1461. [Link]

-

Vance, K. M., et al. (2011). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Journal of Visualized Experiments, (56), 3328. [Link]

-

Dingledine, R., et al. (2014). The Pharmacology of NMDA Receptors. In The Glutamate Receptors. Humana Press. [Link]

-

Abdel-Magid, A. F. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57731. [Link]

-

Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328. [Link]

-

Zhou, L. M., & Neve, R. L. (2005). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]

-

Shafiei, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(2), 559–567. [Link]

-

Procter, A. W., et al. (1991). Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease. Neuroscience Letters, 131(2), 199-202. [Link]

-

Charles River Laboratories. (n.d.). Human NMDA (NR1/NR2B) Receptor Cell Line. Retrieved February 4, 2026, from [Link]

-

Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 756, 3-21. [Link]

-

Tovar, K. R., & Westbrook, G. L. (1999). The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro. The Journal of Neuroscience, 19(10), 4180–4188. [Link]

-

Bergeron, R., et al. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences of the United States of America, 95(26), 15730–15734. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 4, 2026, from [Link]

-

Sirrieh, R. E., et al. (2024). Conformational basis of subtype-specific allosteric control of NMDA receptor gating. bioRxiv. [Link]

-

Bylund, D. B., & Toews, M. L. (2012). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 897, 3-21. [Link]

-

Vandecasteele, M., et al. (2025). Glycine-gated extrasynaptic NMDARs activated during glutamate spillover drive burst firing in nigral dopamine neurons. ORBi. [Link]

-

Acker, T. M., et al. (2025). Novel binding mode for negative allosteric NMDA receptor modulators. eLife, 14, e101999. [Link]

-

Clark, E. A., & Wyllie, D. J. A. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience, 14, 928509. [Link]

-

West Bioscience. (n.d.). Recombinant Cell Lines. Retrieved February 4, 2026, from [Link]

-

Hansen, K. B., et al. (2012). Molecular pharmacology of human NMDA receptors. Neuropharmacology, 63(5), 879–889. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved February 4, 2026, from [Link]

-

Lerma, J., et al. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of Neuroscience, 10(7), 2385–2392. [Link]

Sources

- 1. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 2. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. revvity.com [revvity.com]

- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. westbioscience.com [westbioscience.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride: A Privileged Scaffold for Peptidomimetic and Neuropharmacological Drug Design

Executive Summary

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (THQ-2-COOH HCl) represents a critical "privileged structure" in medicinal chemistry. Structurally, it functions as a conformationally restricted analog of N-phenylglycine and a homolog of proline (homoproline). Unlike its isomer 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which mimics phenylalanine, THQ-2-COOH provides a unique steric vector that forces peptide backbones into specific turn conformations (often

This guide analyzes the biological utility of the THQ-2-COOH scaffold, specifically focusing on its role as a core pharmacophore for NMDA receptor glycine-site antagonists , ACE inhibitors , and farnesyltransferase inhibitors . It provides actionable protocols for derivatization and assay validation, designed for researchers optimizing lead compounds.

Structural & Chemical Basis[1][2][3][4][5][6]

Stereochemistry and Conformational Analysis

The biological activity of THQ-2-COOH is strictly stereodependent. The C2 chiral center dictates the orientation of the carboxylic acid relative to the fused benzene ring.

-

(S)-Isomer: Often correlates with L-proline mimics in peptidomimetics.

-

(R)-Isomer: Frequently required for NMDA receptor antagonism (mimicking the D-amino acid requirement of the glycine site).

The saturated piperidine ring exists in a half-chair conformation. Unlike proline, which is rigid, the THQ ring offers slight flexibility, allowing for "induced fit" binding in enzyme pockets (e.g., ACE or converting enzymes).

Comparison to Common Scaffolds

| Feature | Proline | Tic (Tetrahydroisoquinoline) | THQ-2-COOH (Tetrahydroquinoline) |

| Ring Size | 5-membered | 6-membered | 6-membered |

| N-Constraint | Aliphatic | Benzylic | Anilinic (less basic) |

| Mimicry | Turns | Phenylalanine | N-Phenylglycine / Homoproline |

| Key Target | General | Opioid Receptors | NMDA / ACE / Thrombin |

Primary Biological Targets & Mechanisms

NMDA Receptor Antagonism (Glycine Site)

The most significant pharmacological application of the THQ-2-COOH scaffold is in neuroprotection via the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: The scaffold mimics Kynurenic Acid (an endogenous antagonist). The carboxylic acid at C2 and the amine at N1 form a critical "zwitterionic" pharmacophore that binds to the glycine co-agonist site (GluN1 subunit).

-

Critical Substitution: The unsubstituted acid has weak affinity (

in

Angiotensin Converting Enzyme (ACE) Inhibition

THQ-2-COOH serves as a bulky, hydrophobic replacement for proline in Captopril/Enalapril-type drugs.

-

Mechanism: When N-acylated with a mercapto-alkanoyl group (e.g., 3-mercapto-2-methylpropionyl), the thiol binds the catalytic Zinc atom of ACE, while the THQ-2-COOH carboxylate binds the cationic arginine residue in the active site.

-

Advantage: The fused benzene ring provides additional hydrophobic contacts in the

subsite, potentially altering tissue specificity compared to the pyrrolidine ring of Captopril.

Farnesyltransferase Inhibition (Oncology)

In cancer research, 4-substituted THQ-2-COOH derivatives act as CAAX box mimetics . By inhibiting farnesyltransferase, these compounds prevent the prenylation of Ras proteins, thereby halting oncogenic signaling pathways.

Visualization of Mechanisms

Diagram: Pharmacophore & Signaling Pathways

The following diagram illustrates the dual role of the scaffold in NMDA modulation and ACE inhibition.

Caption: Dual pharmacological pathways of THQ-2-COOH derivatives targeting NMDA receptors (neuro) and ACE enzymes (cardio).

Experimental Protocols

Protocol A: Synthesis of 4-Substituted Library (Lead Optimization)

Objective: To generate a library of 4-ureido-THQ-2-COOH derivatives for NMDA screening. Rationale: The C4 position is the "vector of diversity" for increasing binding affinity.

-

Starting Material: 4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Kynurenine analog).

-

Reductive Amination:

-

Dissolve 4-oxo-THQ-2-COOH (1.0 eq) in MeOH.

-

Add Ammonium Acetate (10 eq) and NaCNBH3 (1.5 eq).

-

Stir at RT for 12h. Checkpoint: Monitor disappearance of ketone via TLC.

-

Result: 4-amino-THQ-2-COOH (mixture of cis/trans).

-

-

Urea Formation:

-

Dissolve 4-amino intermediate in DMF/DIEA.

-

Add Isocyanate (R-NCO) (1.1 eq) dropwise at 0°C.

-

Stir 4h. Quench with water.

-

-

Purification:

-

Extract with EtOAc.

-

Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Critical Step: Separate cis/trans diastereomers. The trans-isomer (2-COOH pseudoequatorial, 4-Urea pseudoaxial) is typically the active NMDA antagonist.[1]

-

Protocol B: In Vitro NMDA Glycine Site Binding Assay

Objective: Determine

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in 50 mM Tris-Acetate (pH 7.4).

-

Centrifuge (48,000 x g, 20 min). Wash pellet 3x to remove endogenous glycine.

-

-

Incubation:

-

Ligand: [3H]-MDL 105,519 (or [3H]-Glycine, though MDL is more specific for the antagonist site).

-

Concentration: 5 nM radioligand.

-

Test Compound: Serial dilution (1 nM to 100

). -

Non-Specific Control: 1 mM Glycine or 10

DCKA.

-

-

Filtration:

-

Incubate 60 min at 4°C.

-

Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).

-

-

Analysis:

-

Count radioactivity via Liquid Scintillation.

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using Cheng-Prusoff equation:

-

Data Summary: Structure-Activity Relationship (SAR)[7]

The following table summarizes the impact of substitutions on the THQ-2-COOH core regarding NMDA Glycine Site affinity (Data aggregated from Leeson et al. and Carling et al.).

| Compound Variant | Substitution (C4) | Substitution (Benzene Ring) | NMDA Affinity ( | Biological Impact |

| THQ-2-COOH (Base) | H | H | > 100 | Inactive / Weak |

| Kynurenic Acid (Ref) | =O (Planar) | H | ~ 15 | Moderate Antagonist |

| Derivative A | H | 5,7-Dichloro | 1.2 | Improved Lipophilicity |

| Derivative B | Urea (Trans) | 5,7-Dichloro | 0.006 | Highly Potent |

| Derivative C | Urea (Cis) | 5,7-Dichloro | 0.85 | Stereoselectivity Loss |

Interpretation: The dramatic increase in potency for Derivative B confirms that the trans-4-urea group accesses an auxiliary hydrophobic pocket in the receptor, a feature unique to the tetrahydro- scaffold that the planar kynurenic acid cannot access.

Synthesis Workflow Diagram

Caption: Workflow for converting the oxo-precursor into high-affinity NMDA antagonists.

References

-

Leeson, P. D., et al. (1991). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor.[1][2] Journal of Medicinal Chemistry. Link

-

Carling, R. W., et al. (1993). 2-Carboxytetrahydroquinolines.[1][3][4][5][6][7][8] Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor.[1] Journal of Medicinal Chemistry. Link

- Kozikowski, A. P., et al. (1998). Synthesis and biology of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid based farnesyltransferase inhibitors. Journal of Medicinal Chemistry.

-

Santa Cruz Biotechnology. D-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride Product Data.Link

-

Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE. Link

Sources

- 1. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AU6396201A - Farnesyl transferase inhibiting 1,2-annelated quinoline enantiomer - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1989012627A1 - S-nitroso derivatives of ace inhibitors and the use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride solubility and stability

[1]

Executive Summary

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQ-2-COOH) hydrochloride is a specialized bicyclic amino acid derivative used primarily as a conformational constraint in peptide mimetics and as a chiral building block in drug discovery.[1] Its unique structure—an aniline-derived nitrogen within a saturated ring—imparts physicochemical properties distinct from standard aliphatic amino acids (e.g., Proline) or its isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[1]

This guide addresses a critical knowledge gap: the specific solubility and stability profile of the hydrochloride salt . Unlike standard amino acids, the nitrogen in THQ-2-COOH has a significantly lower pKa (~5.1), altering its zwitterionic behavior and solubility window.[1] Furthermore, the compound carries a latent instability risk: oxidative aromatization to quinoline-2-carboxylic acid (quinaldic acid).[1] This document provides researchers with the mechanistic understanding and protocols necessary to handle, solubilize, and stabilize this reagent effectively.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the "aniline-like" nature of the nitrogen atom is the key to mastering this compound's handling.[1]

| Parameter | Data |

| Chemical Name | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride |

| CAS Number | 46185-24-4 (Free Acid); Salt forms vary by supplier |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] · HCl |

| Molecular Weight | 177.20 g/mol (Free Acid) + 36.46 (HCl) ≈ 213.66 g/mol |

| Chirality | Contains one chiral center at C2. Available as (S), (R), or racemate.[1][4] |

| pKa (Amine) | ~5.1 (Conjugate acid). Note: Much lower than Proline (~10.[1]6) or Tic (~9.0).[1] |

| pKa (Acid) | ~2.0 – 2.5 (Carboxylic acid) |

| Appearance | Off-white to pale yellow crystalline solid.[1] |

Structural Differentiation (Critical)

Researchers often confuse THQ-2-COOH with Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid).[1]

Solubility Profile

The solubility of the hydrochloride salt is driven by ionic dissociation and the pH of the resulting solution.

Aqueous Solubility[1][3]

-

HCl Salt: Highly soluble in water (>50 mg/mL).[1] Upon dissolution, the salt dissociates, releasing protons and lowering the pH.[1]

-

pH Dependency:

-

pH < 2: Soluble Cation (

).[1] -

pH 2.5 – 5.0 (Isoelectric Window): Predominantly Zwitterionic (

).[1] This is the region of minimum solubility .[1] If neutralizing the HCl salt, precipitation may occur in this range. -

pH > 6: Soluble Anion (

).[1] At neutral pH, the aniline nitrogen loses its proton, and the molecule exists as a soluble carboxylate anion.[1]

-

Organic Solvent Compatibility[1]

-

Methanol/Ethanol: Soluble.[1] Preferred solvents for preparing stock solutions if water avoidance is necessary.[1]

-

DMSO: Highly soluble (>100 mg/mL).[1] Suitable for biological assays.[1][5]

-

Non-polar (Hexane, Toluene): Insoluble.[1]

Protocol: Solubility Determination

Use this protocol to verify solubility for specific batches.

-

Weighing: Accurately weigh 10 mg of the HCl salt into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (Water, PBS, or DMSO).[1]

-

Vortexing: Vortex vigorously for 60 seconds.

-

Observation:

-

pH Check: For aqueous solutions, check pH. If pH is near the isoelectric point (~3.[1]5) and precipitation is observed, adjust pH to >6.0 using 1N NaOH to solubilize as the anion.[1]

Stability & Degradation Pathways[1]

The primary stability risk for THQ-2-COOH is oxidative aromatization .[1] Unlike standard amino acids, the tetrahydroquinoline ring is thermodynamically driven to restore aromaticity to the quinoline system.[1]

Degradation Mechanism

Exposure to air, light, or oxidants facilitates the removal of hydrogen from the saturated ring, converting the chiral tetrahydroquinoline into the achiral, aromatic Quinoline-2-carboxylic acid (Quinaldic Acid) .[1]

Caption: Oxidative dehydrogenation pathway leading to aromatization and loss of chirality.[1]

Stability Risks[1]

-

Oxidation:

-

Racemization:

-

Trigger: Basic conditions (pH > 10) or high heat.[1]

-

Mechanism:[1][5][6][7][8] Proton exchange at the chiral C2 position (alpha to the carboxylate and amine).

-

Risk Level: Moderate.[1][5] The C2 proton is less acidic than in typical amino acids due to the aniline nitrogen, but racemization can still occur during harsh synthesis steps.[1]

-

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, strictly adhere to these storage protocols.

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Slows oxidative kinetics.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative aromatization. |

| Container | Amber Glass | Protects from UV-induced degradation.[1] |

| Desiccation | Required | The HCl salt is hygroscopic; moisture accelerates hydrolysis risks.[1] |

| Solution Stability | Fresh Preparation | Do not store aqueous solutions. Prepare immediately before use.[1] DMSO stocks may be stored at -80°C for <1 month.[1] |

Analytical Quality Control

Before using THQ-2-COOH HCl in sensitive applications (e.g., peptide synthesis), validate its purity using this HPLC method designed to separate the starting material from the aromatic impurity.[1]

HPLC Protocol: Stability-Indicating Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (Detects the aromatic ring; Quinaldic acid has much stronger absorbance than the tetrahydro- form).[1]

-

Expected Retention:

Caption: Quality Control workflow to detect oxidative degradation before usage.

References

Sources

- 1. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

Technical Characterization Guide: 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride

Topic: 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride Spectroscopic Data (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Compound Identity

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (also known as 1,2,3,4-tetrahydroquinaldic acid HCl) is a bicyclic non-proteinogenic amino acid derivative. It serves as a critical intermediate in the synthesis of NMDA receptor antagonists and is a structural analogue of kynurenic acid.

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) . While Tic is a common phenylalanine analogue in peptide synthesis, the quinoline derivative discussed here possesses a distinct pharmacological profile and spectroscopic signature.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride |

| Common Name | 1,2,3,4-Tetrahydroquinaldic acid HCl |

| CAS Number | 75493-93-5 (HCl salt); 46185-24-4 (Free acid) |

| Formula | C₁₀H₁₁NO₂[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 213.66 g/mol (Salt); 177.20 g/mol (Free Base) |

| Solubility | Soluble in Water, Methanol, DMSO |

Structural Visualization

The following diagram illustrates the atomic numbering scheme used for spectroscopic assignment. Note the chiral center at position C2.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Note: For the hydrochloride salt, DMSO-d₆ is the preferred solvent to observe exchangeable protons (NH₂⁺, COOH). If D₂O is used, the ammonium and acid protons will exchange and disappear, and the H2 methine signal may shift slightly upfield due to solvation effects.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment |

| NH/OH | 9.50 - 10.50 | Broad Singlet | 2-3H | - | Ammonium (NH₂⁺) & Acid (COOH) |

| Ar-H | 7.05 - 7.15 | Multiplet | 2H | - | C5-H, C7-H (Aromatic) |

| Ar-H | 6.65 - 6.80 | Multiplet | 2H | - | C6-H, C8-H (Aromatic) |

| C2-H | 4.15 - 4.25 | Doublet of Doublets | 1H | J = 9.5, 3.5 | Methine α-to-N and COOH |

| C4-H | 2.70 - 2.85 | Multiplet | 2H | - | Benzylic Methylene |

| C3-H | 2.15 - 2.30 | Multiplet | 1H | - | Methylene (Axial/Equatorial mix) |

| C3-H' | 1.90 - 2.05 | Multiplet | 1H | - | Methylene (Axial/Equatorial mix) |

Interpretation:

-

The signal at ~4.2 ppm is diagnostic for the C2 proton. In the isoquinoline isomer (Tic), the benzylic protons appear as a singlet or AB system around 4.3 ppm, but the coupling pattern here (dd) confirms the quinoline ring structure.

-

The broad downfield signal confirms the salt formation (protonated amine).

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 171.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 136.2 | Quaternary | C8a (Bridgehead amine) |

| 129.5 | Methine (CH) | Aromatic C5 |

| 127.8 | Methine (CH) | Aromatic C7 |

| 121.0 | Quaternary | C4a (Bridgehead alkyl) |

| 118.5 | Methine (CH) | Aromatic C6 |

| 115.8 | Methine (CH) | Aromatic C8 |

| 53.5 | Methine (CH) | C2 (Chiral Center) |

| 26.2 | Methylene (CH₂) | C4 (Benzylic) |

| 22.4 | Methylene (CH₂) | C3 |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion: The hydrochloride salt dissociates in solution. The observed species is the protonated free base

. -

Calculated Monoisotopic Mass (Free Base): 177.08 Da.

| m/z (Intensity) | Ion Identity | Fragmentation Mechanism |

| 178.1 (100%) | Protonated molecular ion. | |

| 132.1 (40-60%) | Loss of carboxylic acid group (decarboxylation). | |

| 130.1 (20%) | Aromatization to quinolinium species. |

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the primary fragmentation pathway observed in MS/MS experiments.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 2800 - 3100 | ν(N-H) & ν(O-H) | Broad, strong band indicating Ammonium salt ( |

| 1735 - 1750 | ν(C=O) | Sharp, strong Carbonyl stretch (Carboxylic acid). |

| 1580 - 1600 | ν(C=C) | Aromatic ring breathing modes. |

| 1200 - 1250 | ν(C-O) | C-O stretch of the acid group. |

| 750 - 770 | δ(C-H) | Out-of-plane bending (ortho-substituted benzene ring). |

Experimental Validation Workflow

To ensure the integrity of the material used in drug development assays (e.g., NMDA receptor binding), the following purity check workflow is recommended.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro- (Parent Heterocycle Data). NIST Chemistry WebBook, SRD 69.[10] [Link]

-

PubChem. (2024).[2] 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

An In-Depth Technical Guide to the Chiral Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a conformationally constrained analog of the amino acid phenylalanine, a structural motif of significant interest in medicinal chemistry. The presence of a stereocenter at the C2 position imparts chirality to the molecule, a fundamental consideration in drug design and development due to the often-differentiated pharmacological and toxicological profiles of enantiomers. This technical guide provides a comprehensive overview of the chiral properties of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride, detailing methods for its chiral resolution and the analytical techniques employed for the characterization and quantification of its enantiomers. As a Senior Application Scientist, this document synthesizes established methodologies with practical insights to aid researchers in navigating the complexities of this chiral molecule.

Introduction: The Significance of Chirality in the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] Its rigidified structure allows for precise orientation of substituents, leading to high-affinity interactions with biological targets. When this scaffold incorporates a chiral center, as in 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, the three-dimensional arrangement of atoms becomes a critical determinant of biological activity.

The differential interaction of enantiomers with a chiral biological environment (e.g., enzymes, receptors) can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. Therefore, the ability to resolve and analyze the enantiomers of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is paramount for its development as a potential therapeutic agent or as a chiral building block in organic synthesis.

Chiral Resolution: Strategies for Isolating the Enantiomers

The preparation of enantiomerically pure 1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically begins with the synthesis of the racemic mixture, followed by a chiral resolution step. The choice of resolution technique is often guided by factors such as scalability, cost, and the physicochemical properties of the target molecule.

Diastereomeric Crystallization

A classical and often scalable method for resolving racemates is through the formation of diastereomeric salts with a chiral resolving agent. For a carboxylic acid like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a chiral base is the resolving agent of choice.

Causality of Method Selection: The principle behind this technique lies in the different physical properties of diastereomers. While enantiomers share identical physical properties (e.g., solubility), diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed. These salts, having different solubilities in a given solvent system, can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. Subsequent acidification of the isolated diastereomeric salt liberates the desired enantiomer of the carboxylic acid.

Experimental Protocol: Diastereomeric Resolution of Racemic 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

-

Salt Formation: Dissolve one equivalent of racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-